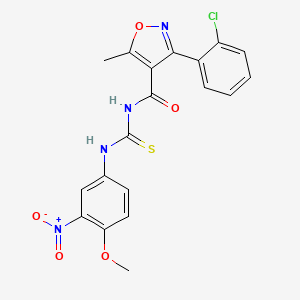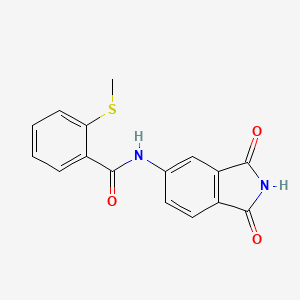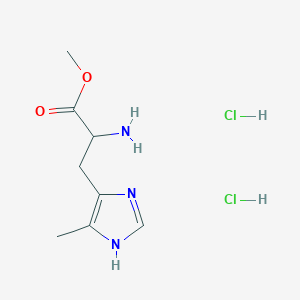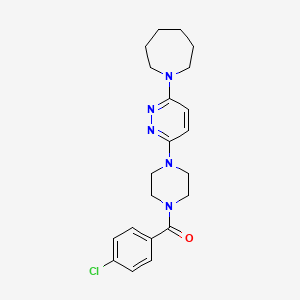
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a complex organic molecule that features a combination of azepane, pyridazine, piperazine, and chlorophenyl groups
Wissenschaftliche Forschungsanwendungen
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting neurological disorders and infectious diseases.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacological Research: Investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting they may affect the biochemical pathways related to this bacterium .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.
Introduction of the Azepane Group: The azepane moiety can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine intermediate.
Attachment of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic aromatic substitution reaction, where a piperazine derivative reacts with a halogenated pyridazine.
Final Coupling with Chlorophenyl Methanone: The final step involves coupling the intermediate with 4-chlorophenyl methanone, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(6-(Morpholin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
Uniqueness
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: is unique due to the presence of the azepane ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can lead to differences in biological activity, making it a valuable compound for drug development and research.
Eigenschaften
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSFCUDBHMHCFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)
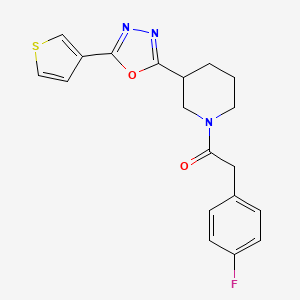
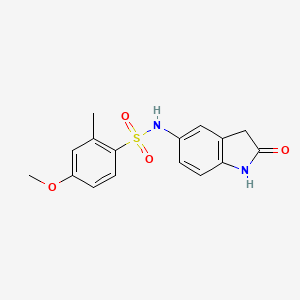
![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)
![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)

